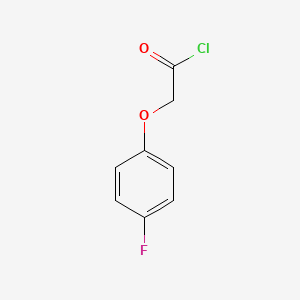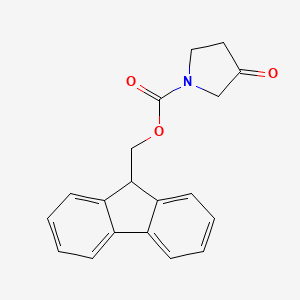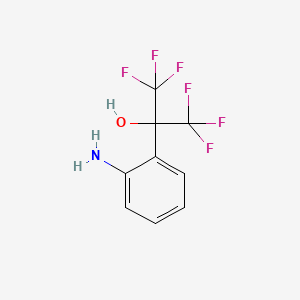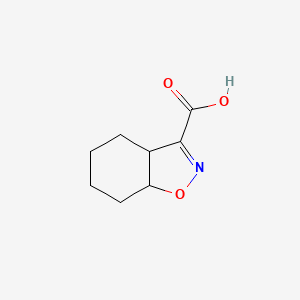![molecular formula C13H10F3N B1334235 3-[4-(Trifluorométhyl)phényl]aniline CAS No. 400747-98-0](/img/structure/B1334235.png)
3-[4-(Trifluorométhyl)phényl]aniline
Vue d'ensemble
Description
3-[4-(Trifluoromethyl)phenyl]aniline is a useful research compound. Its molecular formula is C13H10F3N and its molecular weight is 237.22 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(Trifluoromethyl)phenyl]aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[4-(Trifluoromethyl)phenyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Trifluoromethyl)phenyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymères à empreinte moléculaire
Ce composé est utilisé dans la création de polymères à empreinte moléculaire, conçus pour la reconnaissance de molécules spécifiques. La présence du groupe –PhCF3 est particulièrement utile pour le dépôt de dérivés du thiophène par oxydation électrochimique sur des surfaces d'électrodes .
Synthèse de pesticides
3-[4-(Trifluorométhyl)phényl]aniline: est un intermédiaire clé dans la synthèse du fipronil, un insecticide largement utilisé. Il a été étudié pour sa voie métabolique chez le rat et ses effets en utilisant le marquage isotopique .
Activité antimicrobienne
Des dérivés de ce composé ont été synthétisés et évalués pour leur activité antimicrobienne, en particulier contre des agents pathogènes bactériens menaçants comme les entérocoques et le S. aureus résistant à la méthicilline (SARM) .
Thérapie anticancéreuse
Le groupe trifluorométhyle, en tant que partie de certains composés, a été approuvé par la FDA pour une utilisation en thérapie anticancéreuse. Par exemple, le sorafénib, qui contient une structure phényle trifluorométhyle similaire, est utilisé pour traiter le carcinome hépatocellulaire avancé .
Agents antifongiques et insecticides
Des études ont montré que les dérivés de la trifluorométhylpyrimidine, qui comprennent une partie amide et sont structurellement liés à la This compound, présentent des propriétés antifongiques et insecticides significatives utiles pour la protection des cultures .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals due to their ability to modulate the properties of bioactive molecules .
Mode of Action
The trifluoromethyl group is known to influence the chemical reactivity, physico-chemical behavior, and biological activity of compounds . It can enhance the lipophilicity and metabolic stability of drugs, potentially improving their interaction with biological targets .
Biochemical Pathways
It’s worth noting that trifluoromethyl-containing compounds can participate in various biochemical processes due to their unique properties .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drugs, which may influence their bioavailability .
Result of Action
The presence of the trifluoromethyl group can modulate the bioactivity of compounds, potentially leading to various biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[4-(Trifluoromethyl)phenyl]aniline. For instance, the trifluoromethyl group can enhance the stability of compounds under physiological conditions . .
Propriétés
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)11-6-4-9(5-7-11)10-2-1-3-12(17)8-10/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSCKIULIJLTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960532 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-98-0 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

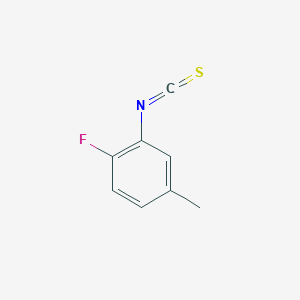

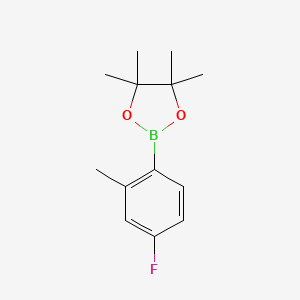
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
